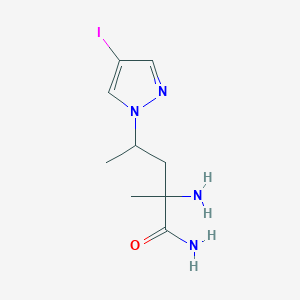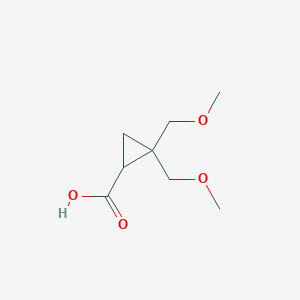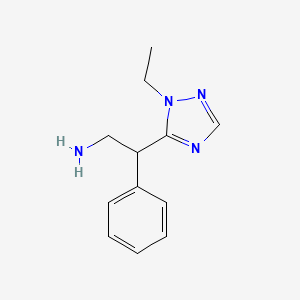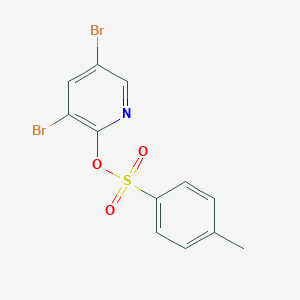![molecular formula C13H15BrN4O2 B13481768 tert-butyl N-[1-(5-bromopyridin-2-yl)-1H-pyrazol-5-yl]carbamate](/img/structure/B13481768.png)
tert-butyl N-[1-(5-bromopyridin-2-yl)-1H-pyrazol-5-yl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl N-[1-(5-bromopyridin-2-yl)-1H-pyrazol-5-yl]carbamate: is a chemical compound with the molecular formula C13H16BrN3O2 It is a derivative of pyrazole and pyridine, featuring a tert-butyl carbamate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[1-(5-bromopyridin-2-yl)-1H-pyrazol-5-yl]carbamate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 5-bromopyridine-2-carboxylic acid and 1H-pyrazole-5-carboxylic acid.
Formation of Intermediates: The carboxylic acids are converted into their respective acid chlorides using thionyl chloride (SOCl2) or oxalyl chloride (COCl) under anhydrous conditions.
Coupling Reaction: The acid chlorides are then coupled with tert-butyl carbamate in the presence of a base such as triethylamine (Et3N) to form the desired product.
Purification: The crude product is purified using column chromatography or recrystallization techniques to obtain this compound in high purity.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. The use of automated reactors and continuous flow chemistry can enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: The bromine atom in the pyridine ring can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted derivatives.
Oxidation and Reduction: The pyrazole ring can participate in oxidation and reduction reactions, altering the electronic properties of the compound.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH) can facilitate the hydrolysis of the carbamate group.
Major Products:
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: Oxidized forms of the pyrazole ring.
Reduction Products: Reduced forms of the pyrazole ring.
Hydrolysis Products: Corresponding amine and carbon dioxide.
Applications De Recherche Scientifique
Chemistry:
Synthesis of Complex Molecules: tert-Butyl N-[1-(5-bromopyridin-2-yl)-1H-pyrazol-5-yl]carbamate is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Biological Probes: The compound can be used as a probe to study biological processes involving pyrazole and pyridine derivatives.
Medicine:
Drug Development: Its structural features make it a candidate for drug development, particularly in the design of inhibitors targeting specific enzymes or receptors.
Industry:
Material Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of tert-butyl N-[1-(5-bromopyridin-2-yl)-1H-pyrazol-5-yl]carbamate involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the pyrazole ring can participate in binding interactions with the active sites of enzymes, potentially inhibiting their activity. The carbamate group can also form hydrogen bonds with amino acid residues in the target protein, stabilizing the binding interaction.
Comparaison Avec Des Composés Similaires
- tert-Butyl N-[1-(5-bromopyrazin-2-yl)pyrrolidin-3-yl]carbamate
- tert-Butyl (5-bromopyridin-2-yl)(methyl)carbamate
- tert-Butyl (1-(5-bromopyridin-2-yl)cyclopropyl)carbamate
Comparison:
- Structural Differences: While these compounds share the tert-butyl carbamate group and a bromopyridine or bromopyrazine moiety, they differ in the additional substituents and ring structures attached to the core.
- Unique Features: tert-Butyl N-[1-(5-bromopyridin-2-yl)-1H-pyrazol-5-yl]carbamate is unique due to the presence of both a pyrazole and pyridine ring, which can confer distinct electronic and steric properties compared to its analogs.
- Applications: The unique structural features of this compound may make it more suitable for specific applications in drug development and material science compared to its similar compounds.
Propriétés
Formule moléculaire |
C13H15BrN4O2 |
|---|---|
Poids moléculaire |
339.19 g/mol |
Nom IUPAC |
tert-butyl N-[2-(5-bromopyridin-2-yl)pyrazol-3-yl]carbamate |
InChI |
InChI=1S/C13H15BrN4O2/c1-13(2,3)20-12(19)17-11-6-7-16-18(11)10-5-4-9(14)8-15-10/h4-8H,1-3H3,(H,17,19) |
Clé InChI |
XVLCQUINZKHIGL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1=CC=NN1C2=NC=C(C=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![8-Methoxy-5-azaspiro[3.4]octane hydrochloride](/img/structure/B13481694.png)

![((1S,2S,4S)-7-Oxabicyclo[2.2.1]heptan-2-yl)methanamine](/img/structure/B13481700.png)








